3-[2-(Benzyloxy)phenyl]thiophene

Catalog No.
S14419849
CAS No.
M.F
C17H14OS
M. Wt
266.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[2-(Benzyloxy)phenyl]thiophene

Product Name

3-[2-(Benzyloxy)phenyl]thiophene

IUPAC Name

3-(2-phenylmethoxyphenyl)thiophene

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

InChI

InChI=1S/C17H14OS/c1-2-6-14(7-3-1)12-18-17-9-5-4-8-16(17)15-10-11-19-13-15/h1-11,13H,12H2

InChI Key

ZUAMNSPAISPICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CSC=C3

3-[2-(Benzyloxy)phenyl]thiophene is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a benzyloxy group and a phenyl group. The molecular formula of this compound is C16H14OS, indicating the presence of carbon, hydrogen, oxygen, and sulfur. The compound features a thiophene moiety, which is a five-membered aromatic ring containing sulfur, known for its significant role in various

The reactivity of 3-[2-(Benzyloxy)phenyl]thiophene can be attributed to its functional groups. The thiophene ring can undergo electrophilic substitution reactions due to its electron-rich nature. Additionally, the benzyloxy group can participate in nucleophilic substitution reactions, making this compound versatile in synthetic organic chemistry.

For instance, the photochemical transformation of related compounds has been studied, revealing that substituents can significantly affect product yield and distribution during reactions involving thiophenes . Such transformations often involve the formation of reactive intermediates that can lead to various photoproducts.

Compounds containing thiophene rings have been reported to exhibit a wide range of biological activities. The presence of the thiophene moiety in 3-[2-(Benzyloxy)phenyl]thiophene suggests potential pharmacological properties. Research indicates that thiophenes can possess antibacterial, antifungal, and anti-inflammatory activities . Moreover, their derivatives have been explored for applications in cancer therapy due to their ability to interact with biological targets effectively.

The synthesis of 3-[2-(Benzyloxy)phenyl]thiophene typically involves several steps:

  • Formation of Thiophene Ring: The initial step may include the synthesis of a suitable thiophene derivative.
  • Electrophilic Substitution: The introduction of the benzyloxy group can be achieved through electrophilic aromatic substitution reactions.
  • Final Product Isolation: The final compound is usually purified using techniques such as recrystallization or chromatography.

Specific protocols may vary depending on the desired yield and purity of the final product. For example, previous studies have described methods involving alkylation and condensation reactions to synthesize related thiophene compounds .

3-[2-(Benzyloxy)phenyl]thiophene has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development.
  • Material Science: Thiophenes are often used in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells.
  • Agriculture: Compounds with similar structures have been investigated for their pesticidal properties.

Interaction studies involving 3-[2-(Benzyloxy)phenyl]thiophene focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, research into related thiophene compounds has shown that they can interact with enzymes or receptors involved in disease pathways, suggesting that 3-[2-(Benzyloxy)phenyl]thiophene could similarly engage in such interactions .

Several compounds share structural similarities with 3-[2-(Benzyloxy)phenyl]thiophene. These include:

  • Benzothiophene: A compound where the sulfur atom is part of a fused benzene-thiophene system; known for its aromatic stability and biological activity.
  • Phenylthiophene: A simpler derivative with a phenyl group directly attached to the thiophene ring; often used in organic synthesis.
  • 4-Benzyloxythiophene: Similar structure but with different positioning of substituents; also exhibits interesting electronic properties.

Comparison Table

CompoundStructure CharacteristicsNotable Properties
3-[2-(Benzyloxy)phenyl]thiopheneThiophene ring with benzyloxy and phenyl substituentsPotential pharmaceutical applications
BenzothiopheneFused benzene-thiophene systemHigh stability and biological activity
PhenylthiopheneDirect phenyl attachment to thiopheneUseful in synthetic pathways
4-BenzyloxythiopheneBenzyloxy group at the 4-position on thiopheneInteresting electronic properties

The unique combination of functional groups in 3-[2-(Benzyloxy)phenyl]thiophene distinguishes it from these similar compounds, particularly regarding its potential biological activities and applications in drug development.

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Exact Mass

266.07653624 g/mol

Monoisotopic Mass

266.07653624 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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